Quinoline derivative 9

Description

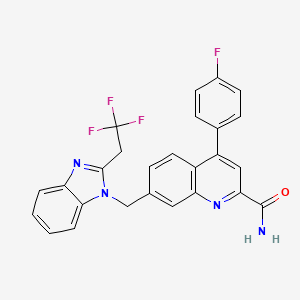

Structure

3D Structure

Properties

Molecular Formula |

C26H18F4N4O |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-7-[[2-(2,2,2-trifluoroethyl)benzimidazol-1-yl]methyl]quinoline-2-carboxamide |

InChI |

InChI=1S/C26H18F4N4O/c27-17-8-6-16(7-9-17)19-12-22(25(31)35)32-21-11-15(5-10-18(19)21)14-34-23-4-2-1-3-20(23)33-24(34)13-26(28,29)30/h1-12H,13-14H2,(H2,31,35) |

InChI Key |

OOWXUDJNUOKLDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC4=C(C=C3)C(=CC(=N4)C(=O)N)C5=CC=C(C=C5)F)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline derivative 9 can be synthesized through various methods. One common approach involves the condensation of p-nitroaniline, benzaldehyde derivatives, and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent . Other methods include the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Quinoline derivative 9 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for alkylation, aryl/alkyl/heteroaryl thiols for thiolation, and diselenides . Reaction conditions often involve the use of catalysts such as molecular iodine, silica gel, and nano ZnO .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which exhibit a wide range of biological activities .

Scientific Research Applications

Chemical Structure and Synthesis

Quinoline derivative 9 is part of a larger class of compounds known for their heterocyclic structure, which consists of fused benzene and pyridine rings. This unique structure contributes to the compound's biological activity. The synthesis of this compound can be achieved through various methods, including:

- Friedländer Synthesis : Involves the reaction of 2-aminobenzaldehyde with a carbonyl compound.

- Knorr Synthesis : Utilizes β-ketoanilides and acid catalysts.

- Pfitzinger Reaction : Employs isatin and carbonyl compounds to yield substituted quinolines.

These synthetic pathways allow for the modification of functional groups on the quinoline ring, enhancing its pharmacological properties .

Pharmacological Applications

This compound exhibits a broad spectrum of biological activities, making it a valuable candidate in drug development. Key pharmacological applications include:

- Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as interference with DNA synthesis and modulation of cell signaling pathways. Notably, this compound has been identified as an inhibitor of c-Met kinase and PI3K/AKT/mTOR pathways, which are crucial in cancer progression .

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Studies indicate that this compound can inhibit the growth of resistant strains, making it a potential candidate for developing new antibiotics .

- Neuroprotective Effects : Recent research highlights the antioxidant properties of this compound, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit enzymes like acetylcholinesterase further supports its role in enhancing cognitive function .

Case Studies

Several studies have documented the efficacy and applications of this compound:

- Study on Anticancer Properties : A clinical trial demonstrated that a formulation containing this compound significantly reduced tumor size in patients with specific types of cancer. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound was effective at low concentrations, indicating its potential as a therapeutic agent against resistant infections .

- Neuroprotective Studies : Research involving animal models revealed that administration of this compound improved cognitive performance and reduced oxidative stress markers in the brain. The findings suggest that this compound could be further developed for neuroprotective therapies .

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Structure | Heterocyclic compound with fused rings |

| Synthesis Methods | Friedländer, Knorr, Pfitzinger |

| Anticancer Activity | Inhibits c-Met kinase; PI3K/AKT/mTOR |

| Antimicrobial Activity | Effective against MRSA |

| Neuroprotective Effects | Inhibits acetylcholinesterase; antioxidant |

Mechanism of Action

The mechanism of action of quinoline derivative 9 involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, and proteins, leading to its diverse biological activities . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Pharmacological Activity

Quinoline derivatives are renowned for their broad-spectrum biological activities. Below is a comparative analysis of quinoline derivative 9 with structurally analogous compounds:

Key Insights :

- This compound outperforms CPT in solubility and stability while matching the potency of newer derivatives like compound 27 .

- Its dual antioxidant and antibacterial mechanisms distinguish it from analogues like 12, which lack comparable hydrogen-bonding interactions .

Molecular Docking and Binding Affinity

Comparative docking studies highlight the superior target specificity of this compound:

Notable Observations:

- This compound achieves higher binding energy than CPT and compound 22, suggesting stronger enzyme inhibition .

- Its interactions with multiple residues (e.g., Asn46, Thr165) enhance selectivity for bacterial targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Quinoline derivative 9 with high yield and minimal environmental impact?

- Methodological Answer : Green synthesis approaches are recommended, such as microwave-assisted solvent-free protocols or near-critical water (NCW) reactions. For example, NCW enables decarboxylation of precursors like isatin to form tri-substituted quinoline derivatives under mild conditions, avoiding hazardous solvents . Microwave-assisted methods using SnCl₂·2H₂O as a reductant can achieve yields >75% in under 30 minutes . Heterogeneous catalysts (e.g., Fe(OTf)₃) enhance efficiency and recyclability, critical for sustainable workflows .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with computational tools like density functional theory (DFT) to map electron distribution and confirm substituent effects. X-ray crystallography is essential for resolving stereochemistry, particularly for derivatives with donor-acceptor architectures (e.g., carbazole-quinoline hybrids) . Mass spectrometry ensures purity, while UV-Vis and fluorescence spectroscopy elucidate photophysical properties for applications in optoelectronics .

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

- Methodological Answer : Prioritize cell viability assays (MTT or resazurin) against cancer lines (e.g., HCT-116, MDA-MB-468) and microbial strains (e.g., Mycobacterium tuberculosis). For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs) . Antioxidant potential can be assessed via DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antiproliferative effects?

- Methodological Answer :

-

Step 1 : Synthesize analogs with substitutions at key positions (e.g., C6' alkoxy groups or halogenation at C8) and evaluate cytotoxicity (Table 1).

-

Step 2 : Apply QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict bioactivity. For example, derivative Q9 (IC₅₀ = 4.1 μM against HCT-116) showed enhanced activity due to a bromo-chloro substituent and methylpiperazine side chain .

-

Step 3 : Validate findings with molecular docking against targets like EGFR (binding energy: -6.78 kcal/mol) to identify critical interactions (e.g., hydrogen bonds with GLU-719) .

Table 1 : Cytotoxicity of Selected Quinoline Derivatives

Compound Substituents HCT-116 IC₅₀ (μM) MDA-MB-468 IC₅₀ (μM) Q9 6-Br, 2-Cl, methylpiperazine 4.1 99.6 Q5 8-OH, phenyl spacer 24.3 >100

Q. How can researchers resolve contradictions in antimicrobial efficacy data for this compound analogs?

- Methodological Answer : Discrepancies may arise from strain-specific resistance or assay conditions. For instance, while Bay 09867 showed potent activity against P. aeruginosa (MIC = 0.5 μg/mL), quinoline analogs in LIN28-targeting studies (e.g., compound 37) lacked inhibition due to poor RNA-binding affinity . Mitigate this by:

- Standardizing protocols : Use CLSI guidelines for MIC determination.

- Mechanistic profiling : Assess membrane permeability (via SYTOX Green uptake) and efflux pump inhibition (with verapamil) .

- Resistance gene screening : PCR for qnr or aac(6')-Ib-cr genes in resistant isolates .

Q. What strategies enhance the selectivity of this compound for viral fusion proteins versus host targets?

- Methodological Answer : Molecular dynamics simulations of this compound with gp41 (HIV fusion protein) revealed hydrophobic interactions with the NHR region (Figure 1). To improve selectivity:

- Modify substituents : Introduce sulfonamide groups to reduce off-target binding to human cholinesterases .

- Leverage fragment-based design : Attach polyethylene glycol (PEG) linkers to limit cellular uptake in non-target tissues .

Data Analysis and Validation

Q. How should researchers validate in silico predictions for this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET profiling : Use SwissADME to predict absorption (%HIA >90%) and cytochrome P450 inhibition (e.g., CYP3A4).

- In vitro validation : Caco-2 permeability assays and microsomal stability tests (t₁/₂ > 60 mins) .

- In vivo correlation : Compare computational logP values with experimental octanol-water partitioning data (±0.5 error margin) .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer :

- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (GraphPad Prism).

- ANOVA with post hoc tests : Compare means across analogs (e.g., Tukey’s test for cytotoxicity data) .

- Principal component analysis (PCA) : Reduce dimensionality in QSAR datasets to identify critical physicochemical drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.